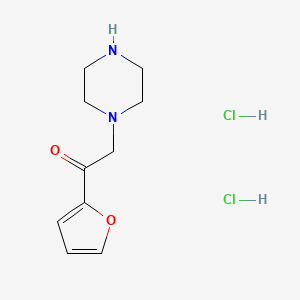
3-Propoxyazetidine
Overview
Description
3-Propoxyazetidine is a chemical compound used in laboratory settings and for the manufacture of chemical compounds . It is also known as 3-azetidinyl propyl ether .
Molecular Structure Analysis
The molecular structure of 3-Propoxyazetidine is represented by the formula C6H13NO . The InChI code for the compound is 1S/C6H13NO/c1-2-3-8-6-4-7-5-6;/h6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis
3-Propoxyazetidine has a molecular weight of 115.17400 . It is a yellow liquid .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
3-Propoxyazetidine is a valuable building block in medicinal chemistry due to its four-membered ring structure, which imparts significant ring strain. This strain can be harnessed to synthesize bioactive molecules with high reactivity under controlled conditions. For instance, azetidines are key intermediates in the synthesis of β-lactam antibiotics, which are crucial in combating bacterial infections .
Polymerization: Creation of Novel Polymers
The strained ring of 3-Propoxyazetidine makes it an intriguing monomer for polymerization reactions. Researchers have explored its use in anionic and cationic ring-opening polymerization to create polyamines with potential applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection .
Drug Discovery: Development of Therapeutics
In drug discovery, 3-Propoxyazetidine’s core structure is found in several drugs due to its ability to modulate pharmacological properties efficiently. Its incorporation into drug candidates can lead to the development of compounds with enhanced stability and rigidity, which are desirable traits in therapeutic agents .
Organic Synthesis: Advanced Reaction Methodologies
Organic synthesis heavily relies on 3-Propoxyazetidine for constructing complex molecules. Its reactivity profile allows for the development of innovative synthetic methodologies, such as facilitating bond functionalization through N–C bond cleavage, which is a direct consequence of its ring strain .
Industrial Applications: Specialty Chemicals
While specific industrial applications of 3-Propoxyazetidine were not directly found, its related compounds, aziridines and azetidines, are used as specialty chemicals in various industries. They serve as intermediates in the synthesis of products ranging from pharmaceuticals to performance materials .
Environmental Applications: Green Chemistry
Azetidines, including 3-Propoxyazetidine, are being investigated for their role in green chemistry applications. Their potential for creating environmentally benign reaction pathways is significant, especially in processes like photocatalytic degradation of pollutants, which is a step towards sustainable environmental management .
Safety and Hazards
Future Directions
Azetidines, including 3-Propoxyazetidine, are an important class of compounds in organic synthesis and medicinal chemistry. Recent advances in the synthesis and reactivity of azetidines have been reported, and future research will likely continue to explore new synthetic strategies and applications for these compounds .
properties
IUPAC Name |
3-propoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-8-6-4-7-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTINDJCUYRJBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxyazetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)
![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)


![1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1524151.png)
![6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1524152.png)


![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)



![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)